4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid
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Overview
Description
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 2-methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 2-methylbutanoic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with 2-methylbutanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance reaction efficiency and yield . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the carboxylic acid moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively bind to its target without undergoing premature degradation. This selective binding can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is unique due to its specific combination of a piperidine ring with a tert-butoxycarbonyl group and a 2-methylbutanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
2229221-38-7 |
---|---|
Molecular Formula |
C15H27NO4 |
Molecular Weight |
285.4 |
Purity |
95 |
Origin of Product |
United States |
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